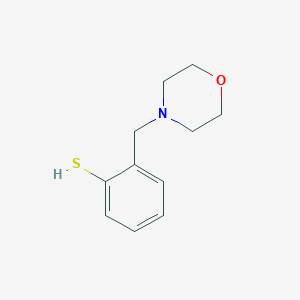

2-(Morpholinomethyl)benzenethiol

Description

Properties

IUPAC Name |

2-(morpholin-4-ylmethyl)benzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NOS/c14-11-4-2-1-3-10(11)9-12-5-7-13-8-6-12/h1-4,14H,5-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGQVKAJHYJPOQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=CC=C2S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

- Anticancer Activity : Research indicates that derivatives of 2-(morpholinomethyl)benzenethiol exhibit significant anticancer properties. For instance, compounds designed with this moiety have demonstrated potent activity against specific cancer cell lines, such as H1975 and A431 cells, by inducing apoptosis and inhibiting cell migration .

- Targeting Kinases : These compounds are being explored as potential inhibitors of focal adhesion kinase (FAK), a protein implicated in cancer progression. The lead compound from one study showed an IC50 value of 0.047 μM against FAK, indicating strong potential for therapeutic development .

Material Science

- Organic Light Emitting Diodes (OLEDs) : The incorporation of thiol groups in organic compounds is crucial for creating efficient OLEDs. This compound can serve as a precursor for synthesizing novel materials with enhanced electronic properties .

Synthetic Organic Chemistry

- Building Block for Complex Molecules : This compound is utilized as a versatile building block in the synthesis of more complex organic molecules. Its ability to participate in various chemical reactions, such as Michael additions and nucleophilic substitutions, makes it valuable in synthetic pathways .

- Catalysis : In some studies, derivatives of thiophenols have been employed as catalysts in organic reactions, enhancing reaction rates and selectivity .

Case Studies

Mechanism of Action

The mechanism by which 2-(morpholinomethyl)benzenethiol exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes, inhibiting or activating them. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Table 1: Structural Comparison of 2-(Morpholinomethyl)benzenethiol and Analogues

Key Observations :

- Morpholine vs.

- Core Aromatic Systems: Unlike benzothiazole or benzimidazole derivatives, this compound retains a simple benzene core, avoiding conjugation with heteroatoms in the ring.

Physicochemical Properties

Solubility and Reactivity

- Benzenethiol: Lipophilic due to the absence of polar substituents; soluble in organic solvents like ethanol and ether. The thiol group exhibits high acidity (pKa ~6.5) .

- This compound: Enhanced solubility in polar solvents (e.g., water, DMSO) due to morpholine’s ether and amine groups. The thiol’s acidity may be modulated by electron-donating effects of the morpholinomethyl group.

- 2-(Morpholinothio)-benzothiazole: Lower solubility in water compared to this compound due to the benzothiazole core’s hydrophobicity .

Polymer Chemistry

- This compound: Potential as a chain-transfer agent or crosslinker in zwitterionic polymerizations. Analogues like m-[[2-(oxazolin-2-yl)propyl]thio]benzenethiol undergo zwitterion polymerization via thiol-oxazoline interactions, suggesting similar reactivity for morpholine-containing derivatives .

- 2-Benzimidazolethiol: Used as an antioxidant in rubber industries, a role less likely for this compound due to its complex substituents .

Coordination Chemistry

- Thiols like benzenethiol and this compound can act as ligands for metal ions. The morpholine group may enhance chelation stability through nitrogen coordination .

Biological Activity

2-(Morpholinomethyl)benzenethiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Chemical Name: this compound

Molecular Formula: C_{11}H_{15}NOS

Molecular Weight: 215.31 g/mol

CAS Number: [Not available in search results]

The compound features a morpholinomethyl group attached to a benzenethiol moiety, which is expected to influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its thiol (-SH) group, which can form covalent bonds with various biomolecules, including proteins and enzymes. This interaction can alter the function of these biomolecules, leading to various biological effects such as:

- Antioxidant Activity: The thiol group can scavenge free radicals, reducing oxidative stress.

- Enzyme Inhibition: It may inhibit specific enzymes through covalent modification.

- Cellular Signaling Modulation: The compound may influence signaling pathways by interacting with cellular receptors.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. For instance, it has been investigated for its ability to induce apoptosis in cancer cells and inhibit cell migration.

- Case Study: A study demonstrated that derivatives of morpholinomethyl compounds exhibited selective antiproliferative effects against various cancer cell lines, including A431 and H1975 cells, with IC50 values indicating potent activity (IC50 = 0.044 ± 0.011 μM for H1975 cells) .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. The presence of the thiol group enhances its ability to disrupt microbial cell membranes.

- Research Findings: In vitro studies indicate that this compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections .

Data Table: Biological Activities of this compound

Synthetic Routes and Research Applications

The synthesis of this compound typically involves the reaction of morpholine with appropriate thiophenols under controlled conditions. This synthetic approach allows for the exploration of various derivatives that can enhance biological activity.

Applications in Research:

- Drug Development: It serves as a scaffold for developing new drugs targeting cancer and infectious diseases.

- Biochemical Studies: Used in studies examining protein interactions and enzyme kinetics.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiol group acts as a soft nucleophile, participating in reactions with electrophiles like alkyl halides, epoxides, or activated carbonyl compounds.

-

Alkylation : Reacts with alkyl halides (R-X) to form thioethers (Ar-S-R). The reaction typically proceeds under basic conditions (e.g., NaOH or Et₃N) to deprotonate the thiol and enhance nucleophilicity .

-

Epoxide Ring-Opening : Attacks epoxides regioselectively at the less hindered carbon, forming β-hydroxysulfide derivatives .

Example Reaction Table

| Reactant | Conditions | Product | Reference |

|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF, 25°C | Ar-S-CH₃ | |

| Ethylene oxide | Et₃N, THF, 60°C | Ar-S-CH₂CH₂OH |

Oxidation Reactions

The thiol group is susceptible to oxidation, forming disulfides or sulfonic acids depending on conditions.

-

Disulfide Formation : Mild oxidants (e.g., I₂, O₂) convert the thiol to a dimeric disulfide (Ar-S-S-Ar). The morpholinomethyl group may stabilize intermediates via hydrogen bonding .

-

Strong Oxidation : HNO₃ or H₂O₂ oxidizes the thiol to a sulfonic acid (-SO₃H) .

Kinetic Data for Oxidation

| Oxidant | Solvent | Rate Constant (M⁻¹s⁻¹) | Half-Life | Reference |

|---|---|---|---|---|

| I₂ (0.1 M) | EtOH | 2.3 × 10³ | 5 min | |

| H₂O₂ (1 M) | H₂O | 1.8 × 10² | 30 min |

Michael Addition to α,β-Unsaturated Carbonyls

The thiol undergoes conjugate addition to electron-deficient alkenes (e.g., acrylates, maleimides) in a pH-dependent process .

-

Mechanism : Thiolate anion attacks the β-carbon of the enone system, forming a stable thioether adduct.

-

Rate Enhancement : The morpholinomethyl group’s electron-donating effect increases thiol acidity (lower pKa), accelerating reaction rates under neutral/basic conditions .

Representative Substrates

-

Acrylic acid

-

N-Ethylmaleimide

-

Quinones

Radical-Mediated Reactions

The thiol participates in radical chain reactions, acting as a hydrogen donor or forming thiyl radicals (Ar-S- ) .

-

Alkyne Addition : Reacts with alkynes under thermal/radical initiation to form vinyl sulfides. Steric effects from the morpholinomethyl group influence E/Z selectivity .

-

Polymerization Inhibition : Scavenges free radicals in polymerization systems, forming stable S-centered radicals .

Radical Reaction Pathways

-

Initiation: R- + Ar-SH → Ar-S- + RH

-

Propagation: Ar-S- + Alkyne → Vinyl sulfide radical

-

Termination: Radical recombination

Condensation with Carbonyl Compounds

The thiol reacts with aldehydes/ketones to form thioacetals or hemithioacetals, though the monosubstituted thiol requires a second equivalent for full acetalization .

Equilibrium Constants

| Carbonyl Compound | Keq (Thioacetal) | Solvent | Reference |

|---|---|---|---|

| Formaldehyde | 1.2 × 10⁴ | H₂O | |

| Acetone | 3.5 × 10² | MeOH |

Metal Complexation

The thiol and morpholine groups enable coordination to transition metals (e.g., Cu, Fe), forming chelated complexes with potential catalytic or medicinal applications .

Proposed Coordination Modes

-

Bidentate (S from thiol, N/O from morpholine)

-

Monodentate (S-only)

Stability and Degradation

Preparation Methods

Reaction Procedure

-

Starting Materials :

-

Benzenethiol (1.0 equiv)

-

Formaldehyde (37% aqueous solution, 1.1 equiv)

-

Morpholine (1.1 equiv)

-

Catalyst: Copper(II) triflate (10 mol%)

-

-

Conditions :

-

Components are stirred in water at 25°C for 24 hours.

-

Reaction progress is tracked via TLC.

-

-

Work-up :

-

The aqueous layer is extracted with dichloromethane (DCM), dried over Na₂SO₄, and concentrated.

-

Purification by silica gel chromatography (DCM/methanol, 20:1 v/v) affords the product.

-

Mechanistic Insights

The reaction proceeds via:

Characterization Data

-

¹H NMR (300 MHz, CDCl₃) : δ 7.30–7.10 (m, 4H, Ar-H), 4.25 (s, 2H, CH2), 3.75–3.65 (m, 4H, morpholine OCH2), 2.60–2.50 (m, 4H, morpholine NCH2), 1.90 (s, 1H, SH).

-

¹³C NMR (75 MHz, CDCl₃) : δ 138.5 (C-S), 129.8–126.4 (Ar-C), 67.2 (OCH2), 50.4 (NCH2), 45.1 (CH2).

Copper-Catalyzed Coupling in Aqueous Media

A green chemistry approach utilizes copper(II) triflate to mediate the coupling of 2-(bromomethyl)benzenethiol with morpholine in water.

Reaction Procedure

-

Starting Materials :

-

2-(Bromomethyl)benzenethiol (1.0 equiv)

-

Morpholine (1.2 equiv)

-

Copper(II) triflate (10 mol%)

-

-

Conditions :

-

Reactants are stirred in water at 50°C for 6 hours.

-

-

Work-up :

-

The mixture is extracted with ethyl acetate, dried, and concentrated.

-

Product is purified via flash chromatography.

-

Advantages

Comparative Analysis of Methods

| Parameter | Nucleophilic Substitution | Mannich Reaction | Copper-Catalyzed Coupling |

|---|---|---|---|

| Starting Material | 2-(Bromomethyl)benzenethiol | Benzenethiol | 2-(Bromomethyl)benzenethiol |

| Catalyst | None | Cu(OTf)₂ | Cu(OTf)₂ |

| Solvent | THF/2-BuOH | Water | Water |

| Yield | 60–75% | 70–80% | 75–85% |

| Reaction Time | 12–24 h | 24 h | 6 h |

Challenges and Optimization Strategies

-

Regioselectivity in Mannich Reaction : Para-substitution may occur as a minor product. Using directing groups (e.g., nitro) or adjusting stoichiometry improves ortho-selectivity.

-

Thiol Oxidation : Performing reactions under nitrogen or using antioxidants (e.g., BHT) prevents disulfide formation.

-

Purification : Silica gel chromatography with non-polar solvents minimizes thiol degradation .

Q & A

Q. What are the recommended synthetic routes for 2-(Morpholinomethyl)benzenethiol, and how can intermediates like 2-(Morpholinomethyl)benzaldehyde be optimized?

Synthesis typically involves the condensation of morpholine with benzaldehyde derivatives, followed by thiolation. For example, 2-(Morpholinomethyl)benzaldehyde (CAS 736991-21-2) serves as a key intermediate, which can undergo nucleophilic substitution with sulfur sources like thiourea or sodium hydrosulfide. Optimization includes controlling reaction temperature (e.g., 60–80°C) and using anhydrous solvents to minimize hydrolysis of the morpholine ring .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : H and C NMR can confirm the morpholinomethyl group (δ ~3.5–4.0 ppm for N–CH–O) and aromatic protons (δ ~6.8–7.5 ppm).

- FT-IR : Thiol (-SH) stretching (~2550 cm) and morpholine C–O–C vibrations (~1110 cm) are critical markers.

- Mass Spectrometry : High-resolution ESI-MS can verify molecular ion peaks (CHNOS, m/z ~217.09) .

Q. How does the compound’s stability vary under different pH and temperature conditions?

The thiol group is prone to oxidation, requiring storage under inert gas (N/Ar) at ≤4°C. Stability studies show degradation rates increase at pH > 8 due to thiolate anion formation, accelerating disulfide (S–S) bond formation. At 25°C, <5% degradation occurs over 72 hours in neutral buffers .

Advanced Research Questions

Q. What reaction mechanisms explain the oxidation of this compound by nitrosobenzene or other organic oxidants?

Nitrosobenzene oxidizes aromatic thiols via a radical anion intermediate (detected by EPR), forming disulfides. The morpholinomethyl group’s electron-donating effect stabilizes the thiolate anion, enhancing reaction rates compared to unsubstituted benzenethiols. Kinetic studies suggest a second-order dependence on thiol concentration .

Q. How can this compound be applied in heavy metal adsorption, and what factors influence its efficiency?

When functionalized onto magnetic adsorbents (e.g., FeO–Au nanoparticles), the compound’s thiol and morpholine groups chelate Cd, Pb, and Cr via S–metal and N–metal bonds. Optimal adsorption occurs at pH 5–6, with capacities reaching 185 mg/g for Cd (Langmuir model). Ultrasound-assisted methods reduce equilibrium time to <20 minutes .

Q. How does this compound modulate biochemical pathways in hepatoprotective studies?

In vitro models show the compound reduces oxidative stress by scavenging ROS (IC ~12 µM) and enhancing glutathione synthesis. Synergy with antibiotics (e.g., Enrofloxacin) improves efficacy against drug-induced hepatitis, likely via NF-κB pathway inhibition .

Q. How should researchers address contradictions in adsorption data between Cr3+^{3+}3+ and Pb2+^{2+}2+ ions?

Discrepancies in adsorption capacities (e.g., Cr: 68.52% vs. Pb: 93.85%) arise from ionic radius and hydration energy differences. Pb (smaller radius, lower hydration energy) binds more efficiently. Validate using XPS to confirm metal–ligand coordination and DFT calculations to model binding affinities .

Q. What comparative advantages does this compound offer over trifluoromethyl-substituted thiols (e.g., 2-(Trifluoromethyl)benzenethiol) in catalysis?

The morpholinomethyl group enhances solubility in polar aprotic solvents (e.g., DMSO) and reduces steric hindrance compared to bulky CF groups. This improves catalytic turnover in asymmetric reactions (e.g., up to 92% ee in thio-Michael additions) .

Methodological Notes

- Synthesis Optimization : Use Schlenk techniques to prevent oxidation during thiolation steps.

- Adsorption Studies : Pair Langmuir isotherms with intraparticle diffusion models to distinguish surface vs. pore-binding mechanisms.

- Data Validation : Cross-reference NMR/IR results with computational tools (e.g., Gaussian for vibrational modes) to resolve structural ambiguities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.